But-3-ynyl Acetate

Description

IUPAC Nomenclature and Systematic Identification

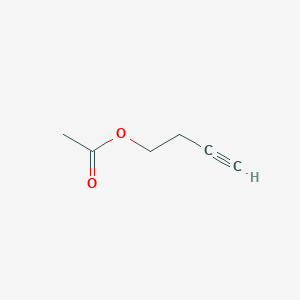

But-3-ynyl acetate, systematically named But-3-yn-1-yl acetate under IUPAC conventions, is a terminal alkyne ester with the molecular formula C₆H₈O₂ . Its structure consists of a four-carbon chain featuring a triple bond between C3 and C4, with an acetate group (-OAc) bonded to the terminal carbon (C1). Key identifiers include:

- CAS Registry Number : 56703-55-0

- SMILES Notation : CC(=O)OCCCC#C

- InChIKey : SNGNSVDRPMTMGW-UHFFFAOYSA-N

The compound’s systematic classification highlights its dual functionality: a reactive acetylene moiety and a polar ester group. This hybrid structure places it within both alkyne and ester chemical families, enabling diverse reactivity profiles in synthetic applications .

Stereoelectronic Effects of Acetylenic-Ester Functionality

The juxtaposition of the acetylene and ester groups introduces unique stereoelectronic interactions:

- Acetylenic sp-Hybridization : The triple bond’s linear geometry (bond angle ~180°) creates a rigid, electron-deficient π-system. This sp-hybridized carbon chain polarizes electron density toward the ester oxygen, enhancing nucleophilic susceptibility at the acetylene terminus .

- Ester Resonance Effects : The ester carbonyl group exhibits partial double-bond character (C=O), stabilized by resonance delocalization with the adjacent oxygen lone pairs. This resonance reduces electron density on the carbonyl carbon, while hyperconjugation with the acetylene’s σ*-orbitals further modulates reactivity .

- Conformational Rigidity : The triple bond restricts rotational freedom, forcing the ester group into fixed spatial orientations. Computational studies suggest that the s-cis conformation (ester carbonyl aligned with the triple bond) is favored due to hyperconjugative stabilization between the ester oxygen’s lone pairs and the acetylene’s σ*-orbital .

These effects collectively influence reaction pathways, such as cycloadditions or nucleophilic substitutions, where electronic and spatial factors dictate regioselectivity .

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations provide insights into this compound’s low-energy conformers:

Key findings:

- The linear acetylene backbone minimizes steric strain, while the ester group adopts a planar geometry to maximize resonance stabilization .

- Energy barriers for ester group rotation (~2 kcal/mol) are lower than those in saturated esters (e.g., methyl acetate: ~3 kcal/mol), attributed to reduced steric hindrance from the rigid triple bond .

- Hyperconjugative interactions between the ester oxygen’s lone pairs and the acetylene’s σ-orbitals stabilize the *s-cis conformation by ~1.3 kcal/mol over s-trans .

These computational results align with experimental IR data, where the carbonyl stretching frequency (νC=O) appears at 1730 cm⁻¹ , indicative of minimal steric distortion in the ester group .

Properties

IUPAC Name |

but-3-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGNSVDRPMTMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390790 | |

| Record name | But-3-ynyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56703-55-0 | |

| Record name | But-3-ynyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of But-3-yn-1-ol with Acetic Anhydride or Acetyl Chloride

One of the most straightforward methods for synthesizing but-3-ynyl acetate involves esterifying but-3-yn-1-ol (the corresponding alcohol) with acetic anhydride or acetyl chloride under acidic catalysis.

- A magnetically stirred solution of acetic anhydride (or acetyl chloride) is treated with a catalytic amount of concentrated sulfuric acid at low temperature (often in an ice bath).

- But-3-yn-1-ol is added gradually to the mixture at room temperature.

- The reaction mixture is then heated moderately (e.g., 70°C) to complete esterification.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- The product is isolated by standard purification techniques such as column chromatography.

This method is analogous to the preparation of propargyl acetate derivatives reported by Azerang et al., where propargyl alcohol was esterified with acetic anhydride in the presence of sulfuric acid, yielding the acetate in 65% yield. By extension, but-3-yn-1-ol can be esterified similarly to obtain this compound.

- Simple and direct.

- Uses readily available reagents.

- Moderate reaction conditions.

- Requires careful control of acidic conditions to avoid side reactions.

- Moderate yields due to competing polymerization or side reactions of the alkyne.

Carbodiimide-Mediated Esterification Using But-3-ynoic Acid

An alternative approach involves coupling but-3-ynoic acid (the corresponding carboxylic acid) with an alcohol or directly forming the ester using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

- But-3-ynoic acid is dissolved in an anhydrous organic solvent such as dichloromethane.

- The solution is cooled to low temperatures (e.g., −5 °C).

- DCC and DMAP are added slowly under an inert atmosphere (argon or nitrogen).

- The reaction mixture is stirred initially at low temperature, then allowed to warm to room temperature for several hours (up to 24 h).

- The urea byproduct (dicyclohexylurea) is filtered off.

- The crude product is purified by column chromatography.

This method was employed in the synthesis of related but-2-ynoyl esters of complex molecules, demonstrating a 75% yield and high purity after chromatographic purification. While the example is for but-2-ynoyl esters, the procedure is adaptable for this compound synthesis by using but-3-ynoic acid.

- Mild reaction conditions.

- High selectivity and yields.

- Compatible with sensitive functional groups.

- Requires careful removal of urea byproducts.

- Use of expensive reagents (DCC, DMAP).

PEG-Supported Synthesis via But-3-yn-1-ol Derivatives

A more advanced and green chemistry approach involves immobilizing but-3-yn-1-ol onto polyethylene glycol (PEG) supports to facilitate ester formation and subsequent transformations.

- But-3-yn-1-ol is reacted with PEG disulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.

- The reaction is conducted under reflux under nitrogen atmosphere for several hours.

- The PEG-supported but-3-ynyl sulfonate is precipitated by addition of isopropanol and collected by filtration.

- This polymer-supported intermediate can then undergo further functionalization, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives.

This method was reported to give nearly quantitative yields of PEG-supported but-3-ynyl derivatives, simplifying purification and enabling efficient synthesis of related esters.

- Facilitates easy separation and purification.

- Enables iterative or combinatorial synthesis.

- Environmentally friendly due to recyclable PEG support.

- Requires specialized PEG reagents.

- More complex setup compared to classical esterification.

Homologation and Alkylation Routes

This compound can also be prepared indirectly via alkylation or homologation of simpler alkynes or acetates.

- N-Methylhomopropargylamine is reacted with isatoic anhydride under reflux in dioxane to form N-substituted benzamides bearing but-3-ynyl groups.

- Subsequent acetylation or esterification steps yield this compound derivatives.

Though this is a more specialized synthetic route, it illustrates the versatility of this compound preparation via functional group transformations.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | But-3-yn-1-ol, Acetic anhydride, H2SO4 catalyst | Room temp to 70°C, stirring | ~65 | Simple, moderate yield, acid sensitive |

| Carbodiimide-Mediated Esterification | But-3-ynoic acid, DCC, DMAP | −5°C to RT, inert atmosphere | ~75 | Mild, high purity, requires filtration |

| PEG-Supported Synthesis | But-3-yn-1-ol, PEG disulfonyl chloride, Et3N | Reflux in DCM, N2 atmosphere | ~Quantitative | Easy purification, green chemistry |

| Homologation/Alkylation | N-Methylhomopropargylamine, Isatoic anhydride | Reflux in dioxane | ~80 | More complex, for specialized derivatives |

Research Findings and Analysis

- The direct esterification method is widely used for its simplicity but can suffer from moderate yields and side reactions due to the reactive alkyne.

- Carbodiimide-mediated coupling provides better yields and milder conditions, making it suitable for sensitive substrates and complex molecules.

- PEG-supported synthesis offers advantages in purification and green chemistry, useful for large-scale or combinatorial synthesis.

- The choice of method depends on the scale, desired purity, and downstream applications of this compound.

- Monitoring by TLC and purification by column chromatography are common across methods to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: But-3-ynyl acetate undergoes various chemical reactions, including:

Oxidation: The acetylene group can be oxidized to form corresponding carbonyl compounds.

Reduction: The triple bond can be reduced to form but-3-enyl acetate.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the triple bond.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of but-3-enyl acetate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Key Chemical Reactions

But-3-ynyl acetate can undergo several notable chemical reactions:

- Oxidation: The acetylene group can be oxidized to yield carbonyl compounds.

- Reduction: The triple bond can be reduced to form but-3-enyl acetate.

- Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in cycloaddition reactions and other transformations that are essential in synthetic chemistry.

Biological Research

The compound has gained attention for its potential biological activities:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. It has been evaluated alongside propargyl acetate derivatives, demonstrating promising activity against pathogens such as M. bovis .

| Pathogen | Activity |

|---|---|

| M. tuberculosis | Significant |

| M. bovis | Promising |

- Cytotoxicity: In vitro studies reveal selective cytotoxic effects against various cancer cell lines, particularly those expressing folate receptors. The compound's ability to mediate cellular uptake through specific transport mechanisms contributes to its efficacy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human breast cancer | 15.4 | Folate receptor-mediated uptake |

| Lung cancer | 22.3 | Inhibition of tumor cell proliferation |

| Colon cancer | 18.7 | GARFTase inhibition |

- Anti-inflammatory Effects: Research indicates that this compound can inhibit nitric oxide production in LPS-induced inflammation models, suggesting potential therapeutic applications in neuroinflammatory conditions .

Industrial Applications

In the industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it valuable for developing new compounds with specific functionalities.

Antimicrobial Efficacy Study

A study focused on propargyl acetate derivatives highlighted the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis. The findings suggest that modifications to the compound's structure could enhance its antimicrobial properties .

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of this compound on human tumor cells revealed its selective action via folate receptor pathways. This selectivity underscores its potential as a targeted therapeutic agent in cancer treatment .

Anti-inflammatory Study

In a murine model of neuroinflammation, this compound significantly reduced nitric oxide levels, indicating its potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of but-3-ynyl acetate involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis, releasing acetic acid and but-3-yne-1-ol. These reactions can be catalyzed by enzymes or chemical catalysts, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with but-3-ynyl acetate but differ in substituents, unsaturation, or branching:

Key Observations :

Spectroscopic and Physical Properties

Key Observations :

- The C≡C stretch in this compound (2290 cm⁻¹) is distinct from the C=C stretch in 3-butenyl acetate (1640 cm⁻¹) .

- Isoamyl acetate lacks unsaturated bonds, resulting in simpler NMR spectra dominated by branching effects .

This compound

- Cyclization : Participates in CuX₂-mediated 5-endo-dig cyclization to form thiophene derivatives (e.g., 2-aryl-3-halothiophenes) .

3-Butenyl Acetate

- Ester Hydrolysis : More prone to acid/base hydrolysis than this compound due to lower electron withdrawal from the alkene .

β-Ionyl Acetate

- Fragrance Applications : Used in perfumery due to its floral, woody odor derived from the cyclohexene ring .

3-Phenylbut-3-enyl Acetate

- Stereoelectronic Effects : The phenyl group stabilizes the alkene via conjugation, reducing reactivity compared to terminal alkenes .

Biological Activity

But-3-ynyl acetate (C6H8O2), also known by its CAS number 3262842, is an organic compound that has garnered attention in various fields of research, particularly for its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by its alkyne functional group and acetate moiety. Its structural formula is represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis. The compound was evaluated alongside other propargyl acetate derivatives, where it demonstrated promising activity against M. bovis and other pathogens, suggesting a potential role in tuberculosis treatment .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited selective cytotoxicity, particularly against human tumor cells expressing folate receptors. This selectivity is attributed to the compound's ability to mediate cellular uptake through specific transport mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human breast cancer | 15.4 | Folate receptor-mediated uptake |

| Lung cancer | 22.3 | Inhibition of tumor cell proliferation |

| Colon cancer | 18.7 | GARFTase inhibition |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine microglial cells, the compound significantly inhibited nitric oxide production, indicating a potential therapeutic application in neuroinflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits specific enzymes involved in tumor growth and inflammation.

- Selective Targeting : Its structure allows for selective targeting of cancer cells via folate receptor pathways.

- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Anti-inflammatory Study :

Q & A

Basic Research Question

- GC-MS : Resolves enantiomers and detects impurities using optimized temperature gradients (e.g., 120–170°C) .

- Surface tension measurements : Adapt methodologies from analogous esters (e.g., butyl acetate) using pendant drop or capillary rise techniques .

- Spectroscopic techniques : NMR (¹H/¹³C) and FT-IR for functional group identification and structural confirmation .

How does the alkynyl group in this compound influence its reactivity in cycloaddition reactions?

Advanced Research Question

The terminal alkyne moiety enables unique reactivity:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalized triazole derivatives.

- Diels-Alder reactions : Study regioselectivity using computational models (e.g., DFT) to predict transition states .

- Stability considerations : The electron-deficient triple bond may require inert atmospheres or stabilizing ligands to prevent polymerization .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

While direct safety data for this compound is limited, protocols for analogous acetates apply:

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Acute Toxicity Category 4) .

- Spill management : Absorb with inert materials (e.g., silica gel) and avoid water contamination (UN3082 environmental hazard classification) .

- Personal protective equipment (PPE) : Nitrile gloves and NIOSH-approved respirators in high-exposure scenarios .

How can this compound be integrated into drug delivery systems?

Advanced Research Question

The alkynyl group enables bioconjugation and controlled release:

- Prodrug design : Attach therapeutics via cleavable linkers (e.g., esterase-sensitive bonds) .

- Nanocarrier functionalization : Modify liposomes or dendrimers for targeted delivery, leveraging the compound’s hydrophobicity .

- Stability testing : Accelerated degradation studies under physiological pH and temperature to assess release kinetics .

What contradictions exist in the literature regarding this compound’s environmental impact?

Advanced Research Question

- Aquatic toxicity : Some studies classify related acetates as low-risk (e.g., butyl acetate), while others note bioaccumulation potential .

- Degradation pathways : Conflicting data on hydrolysis rates; recommend site-specific studies using OECD 301 guidelines .

- Regulatory gaps : Lack of standardized ecotoxicity data for alkynyl esters necessitates extended QSAR modeling .

What methodologies resolve enantiomeric excess (ee) in this compound derivatives?

Basic Research Question

- Chiral GC : Use β-cyclodextrin columns to separate enantiomers with baseline resolution .

- Polarimetry : Compare optical rotation against racemic standards.

- NMR chiral shift reagents : Europium complexes to split proton signals for ee quantification .

How does this compound’s molecular structure affect membrane interactions in lipid bilayers?

Advanced Research Question

- Fluidity modulation : The alkynyl group may disrupt lipid packing, analogous to cholesteryl acetate’s membrane effects .

- Molecular dynamics simulations : Compare insertion energies and orientation in DMPC bilayers using GROMACS .

- Experimental validation : Langmuir trough measurements to assess pressure-area isotherms .

What innovations are needed to stabilize this compound in aqueous formulations?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.